molecular formula C13H10O2 B142659 3-Phenoxybenzaldehyde CAS No. 39515-51-0

3-Phenoxybenzaldehyde

Cat. No. B142659
CAS RN: 39515-51-0
M. Wt: 198.22 g/mol
InChI Key: MRLGCTNJRREZHZ-UHFFFAOYSA-N
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Patent
US04231962

Procedure details

20 g of 37% hydrochloric acid (about 0.2 mol) and 20 ml of water are added, with stirring, to a solution of 40 g (0.158 mol) of 3-phenoxybenzylidene-isobutylamine in 40 ml of toluene, and the whole is refluxed for 15 minutes. The organic phase is separated; it is then washed neutral with 10% sodium hydrogen carbonate solution, and the toluene is removed by rotation in a slight water-jet vacuum. Distillation of the residue yields 29.7 g (0.15 mol) of 3-phenoxybenzaldehyde, corresponding to a yield of 94.9% of theory; b.p. 94° C./6 Pa; nD20 =1.5976.
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Name
3-phenoxybenzylidene-isobutylamine
Quantity
40 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two
Yield
94.9%

Identifiers

REACTION_CXSMILES
Cl.[OH2:2].[O:3]([C:10]1[CH:11]=[C:12]([CH:19]=[CH:20][CH:21]=1)[CH:13]=NCC(C)C)[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1>C1(C)C=CC=CC=1>[O:3]([C:10]1[CH:11]=[C:12]([CH:19]=[CH:20][CH:21]=1)[CH:13]=[O:2])[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
Cl
Name
Quantity
20 mL
Type
reactant
Smiles
O
Step Two
Name
3-phenoxybenzylidene-isobutylamine
Quantity
40 g
Type
reactant
Smiles
O(C1=CC=CC=C1)C=1C=C(C=NCC(C)C)C=CC1
Name
Quantity
40 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the whole is refluxed for 15 minutes
Duration
15 min
CUSTOM
Type
CUSTOM
Details
The organic phase is separated
WASH
Type
WASH
Details
it is then washed neutral with 10% sodium hydrogen carbonate solution
CUSTOM
Type
CUSTOM
Details
the toluene is removed by rotation in a slight water-jet vacuum
DISTILLATION
Type
DISTILLATION
Details
Distillation of the residue

Outcomes

Product
Name
Type
product
Smiles
O(C1=CC=CC=C1)C=1C=C(C=O)C=CC1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.15 mol
AMOUNT: MASS 29.7 g
YIELD: PERCENTYIELD 94.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.